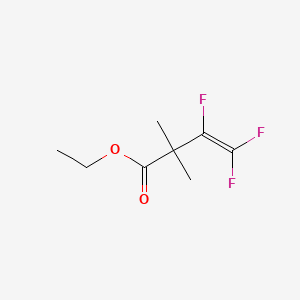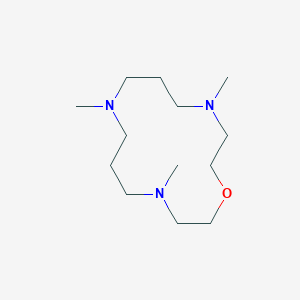
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is a chemical compound belonging to the class of oxatriaza macrocycles. It is characterized by a 14-membered ring structure containing three nitrogen atoms, one oxygen atom, and three methyl groups attached at positions 4, 8, and 12.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(carboxymethyl)oxatriazamacrocycles with suitable reagents to form the desired macrocyclic structure . The reaction conditions often include the use of solvents such as tetramethylammonium nitrate and specific temperature controls to ensure the formation of the macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Industry: Used in catalysis and as a stabilizing agent in various industrial processes.
Mecanismo De Acción
The mechanism by which 4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane exerts its effects involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable complexes with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and stabilization processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-oxa-4,7,10-triazacyclododecane
- 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane
- 1-oxa-4,7,11-triazacyclotridecane
- 1-oxa-4,8,12-triazacyclotetradecane
Uniqueness
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane is unique due to its specific methyl substitutions at positions 4, 8, and 12, which can influence its chemical reactivity and stability. The presence of these methyl groups can also affect the compound’s ability to form complexes with metal ions, making it distinct from other similar macrocycles .
Propiedades
Número CAS |
134785-16-3 |
|---|---|
Fórmula molecular |
C13H29N3O |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
4,8,12-trimethyl-1-oxa-4,8,12-triazacyclotetradecane |
InChI |
InChI=1S/C13H29N3O/c1-14-6-4-8-15(2)10-12-17-13-11-16(3)9-5-7-14/h4-13H2,1-3H3 |
Clave InChI |
YJWBHXAZHVTKTO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CCOCCN(CCC1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
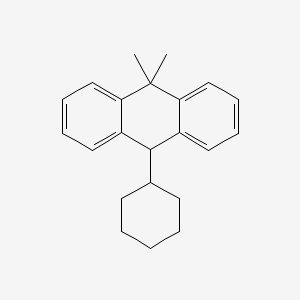
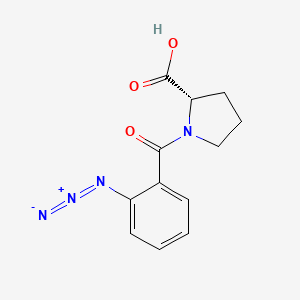
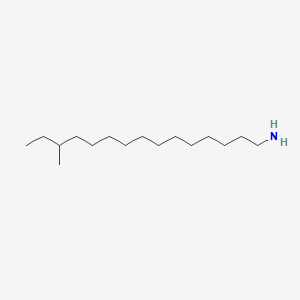
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

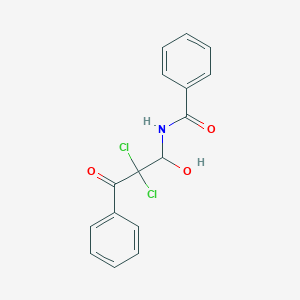
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)



